

16-Deethylindanomycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: 16-Deethylindanomycin

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Abstract

16-Deethylindanomycin, also known as A-83094A or Omomycin, is a polyether ionophore antibiotic produced by strains of *Streptomyces*, notably *Streptomyces setonii* and *Streptomyces antibioticus*.^{[1][2]} Structurally similar to indanomycin, it exhibits significant in vitro activity against a range of Gram-positive bacteria and coccidia.^[1] Its mechanism of action is primarily attributed to its ability to function as a selective potassium ionophore, disrupting cellular membrane potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, isolation and potential synthetic methodologies, and the known signaling pathways affected by **16-Deethylindanomycin**.

Chemical Structure and Physicochemical Properties

16-Deethylindanomycin is a complex organic molecule featuring a pyrrole-ether structure. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of 16-Deethylindanomycin

Identifier	Value
Molecular Formula	C ₂₉ H ₃₉ NO ₄
Molecular Weight	465.6 g/mol [3]
CAS Number	117615-33-5[4]
Synonyms	A-83094A, Omomycin, Deethylindanomycin[3] [5][6]
InChI	InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1
SMILES	CC/C(=C\C=C[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4--INVALID-LINK----INVALID-LINK--C(=O)O">C@HC

Table 2: Physicochemical Properties of 16-Deethylindanomycin

Property	Value/Description
Physical State	Solid[3]
Storage Temperature	-20°C[3]
Stability	≥ 4 years at -20°C[3]
Solubility	Information not readily available. Likely soluble in organic solvents like DMSO, ethanol, and methanol.
Melting Point	Not specified in the available literature.

Biological Properties and Activity

16-Deethylindanomycin is recognized for its potent biological activities, primarily as an antibacterial and anticoccidial agent. Its function as a potassium ionophore is central to its biological effects.

Antibacterial Activity

16-Deethylindanomycin is active against a variety of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains are detailed below.

Table 3: Antibacterial Spectrum of 16-Deethylindanomycin

Bacterial Strain	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus (various strains)	4	[3]
Streptococcus spp.	4	[3]
Streptococcus pneumoniae	2	[3]
Staphylococcus aureus	4.0 - 8.0	[2]

Anticoccidial Activity

The compound has demonstrated activity against coccidia in vitro, specifically inhibiting the development of *Eimeria tenella*. However, it was found to be inactive against *E. tenella* infections in chicks when administered in their diet.[3]

Ionophoric Properties and Mechanism of Action

16-Deethylindanomycin acts as an ionophore, a lipid-soluble molecule that can transport ions across a lipid bilayer. It shows a higher selectivity for potassium ions (K^+) over other cations such as calcium (Ca^{2+}), magnesium (Mg^{2+}), and sodium (Na^+).[3] This selective transport of potassium ions across the cell membrane disrupts the natural ion gradients, leading to a breakdown of the membrane potential, which is crucial for many cellular processes.

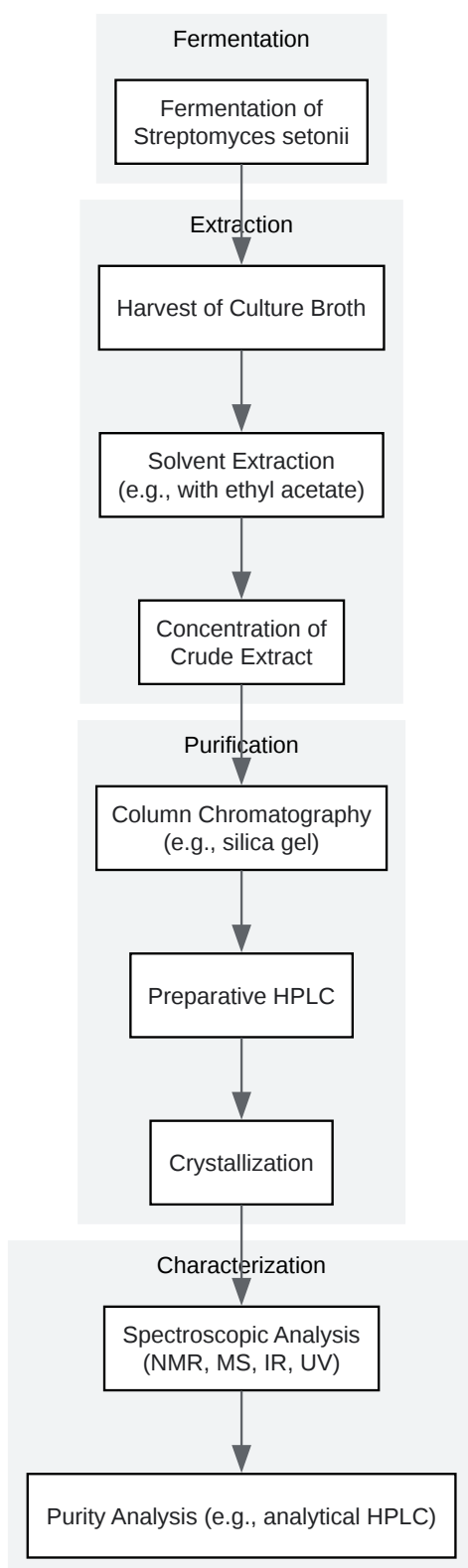
Histamine Release

In vitro studies have shown that **16-Deethylindanomycin** can induce the release of histamine from rodent mast cells and human basophils in a calcium-dependent manner.[3]

Experimental Protocols

Isolation and Characterization

The primary method for obtaining **16-Deethylindanomycin** is through fermentation of *Streptomyces setonii*, followed by extraction and purification. The general workflow is outlined below, based on the initial characterization by Larsen et al. (1988).



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Figure 1: General workflow for the isolation and characterization of **16-Deethylindanomycin**.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
- Serial Dilution: Perform serial twofold dilutions of **16-Deethylindanomycin** in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
- Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

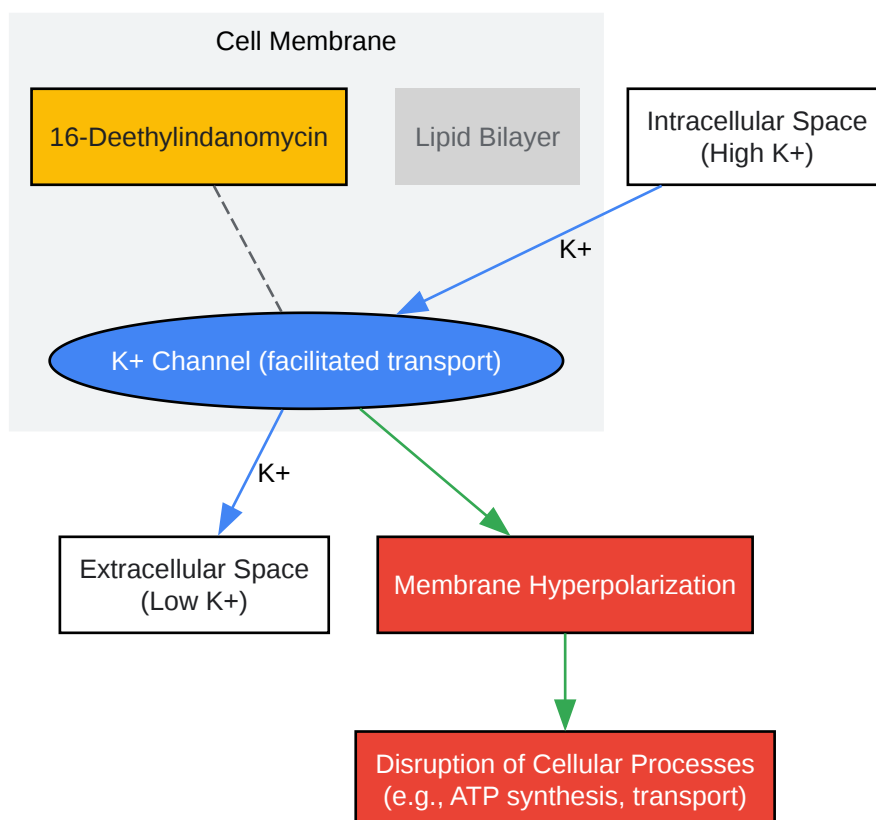
Plausible Synthetic Approach

A total synthesis of **16-Deethylindanomycin** has not been explicitly reported. However, a plausible synthetic strategy can be devised based on the successful total synthesis of the structurally related ionophore, indanomycin.^{[7][8][9]} A convergent synthetic approach is likely to be most effective.

The synthesis would likely involve the preparation of two key fragments: the indane-pyrrole moiety and the substituted tetrahydropyran ring. These fragments would then be coupled, followed by further functional group manipulations to complete the synthesis. The synthesis of polyether ionophores often involves stereoselective aldol reactions, Wittig-type reactions, and intramolecular cyclizations to construct the complex cyclic ether systems.^{[3][10]}

Signaling Pathways and Mechanisms of Action Disruption of Membrane Potential by Potassium Ionophoric Activity

As a potassium ionophore, **16-Deethylindanomycin** inserts into the cell membrane and facilitates the transport of K^+ ions down their concentration gradient (out of the cell). This leads to hyperpolarization of the cell membrane, disrupting the membrane potential, which is critical for numerous cellular functions, including nutrient transport, ATP synthesis, and maintenance of cellular homeostasis.

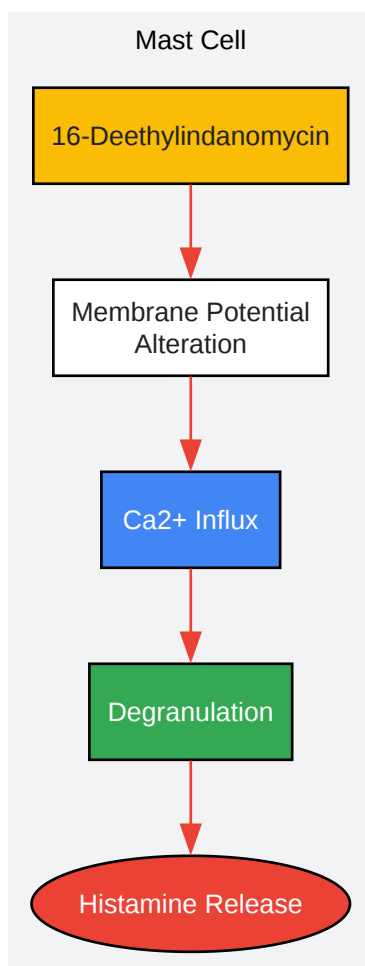


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Figure 2: Mechanism of membrane potential disruption by **16-Deethylindanomycin**.

Induction of Histamine Release from Mast Cells

The induction of histamine release from mast cells is a complex process. While the precise mechanism for **16-Deethylindanomycin** is not fully elucidated, it is known to be calcium-dependent.[3] It may involve the ionophore's effect on membrane potential, leading to calcium influx and subsequent degranulation of mast cells, releasing histamine and other inflammatory mediators.



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Figure 3: Proposed pathway for histamine release induced by **16-Deethylindanomycin**.

Conclusion

16-Deethylindanomycin is a potent polyether antibiotic with significant potential for further investigation. Its selective activity against Gram-positive bacteria and its well-defined mechanism of action as a potassium ionophore make it an interesting candidate for drug development and a valuable tool for studying ion transport and membrane biology. Further research is warranted to fully elucidate its synthetic pathways, expand upon its biological activity profile, and explore its therapeutic potential.

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